molecular formula C10H16O2 B13986244 2-Oxaspiro[5.5]undecan-9-one

2-Oxaspiro[5.5]undecan-9-one

Cat. No.: B13986244
M. Wt: 168.23 g/mol
InChI Key: FQFGNYGTGWUIBF-UHFFFAOYSA-N
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Description

2-Oxaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings, one of which contains an oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the Prins cyclization reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

2-Oxaspiro[5.5]undecan-9-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved may include inhibition of protein transporters or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes
  • 1-Oxa-9-azaspiro[5.5]undecane

Uniqueness

2-Oxaspiro[5.5]undecan-9-one is unique due to its specific spirocyclic structure containing an oxygen atom. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-oxaspiro[5.5]undecan-9-one

InChI

InChI=1S/C10H16O2/c11-9-2-5-10(6-3-9)4-1-7-12-8-10/h1-8H2

InChI Key

FQFGNYGTGWUIBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)COC1

Origin of Product

United States

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